molecular formula C17H11N3O2S2 B2879930 N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034607-15-1

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2879930
CAS No.: 2034607-15-1
M. Wt: 353.41
InChI Key: VGHMLBDFWCGWMG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a benzothiazole moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the reaction of benzo[d]thiazole derivatives with thiazole-containing compounds. One common method includes the use of benzo[d]thiazol-2-amine and 4-(thiazol-2-yloxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)benzamide: Lacks the thiazole ring, which may affect its reactivity and applications.

    N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide:

    N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: Substituted with nitro groups, influencing its chemical behavior and biological activity.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and broadens its range of applications in scientific research.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15(20-16-19-13-3-1-2-4-14(13)24-16)11-5-7-12(8-6-11)22-17-18-9-10-23-17/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMLBDFWCGWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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